molecular formula C13H16O4 B15160741 Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]- CAS No. 661490-54-6

Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-

Cat. No.: B15160741
CAS No.: 661490-54-6
M. Wt: 236.26 g/mol
InChI Key: NQXRBISICRFNID-GFCCVEGCSA-N
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Description

Structure and Key Features:
The compound "Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-" is a chiral acetic acid ester with a complex substituent. Its structure includes:

  • A phenylmethoxy (benzyloxy)methyl group attached to a propenyl (allyl) chain.
  • A (1R)-configured stereocenter at the propenyl chain’s 1-position.
  • An ester linkage between the acetic acid moiety and the oxygen atom of the propenyl group.

Properties

CAS No.

661490-54-6

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-[(2R)-1-phenylmethoxybut-3-en-2-yl]oxyacetic acid

InChI

InChI=1S/C13H16O4/c1-2-12(17-10-13(14)15)9-16-8-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,14,15)/t12-/m1/s1

InChI Key

NQXRBISICRFNID-GFCCVEGCSA-N

Isomeric SMILES

C=C[C@H](COCC1=CC=CC=C1)OCC(=O)O

Canonical SMILES

C=CC(COCC1=CC=CC=C1)OCC(=O)O

Origin of Product

United States

Biological Activity

Acetic acid, specifically the compound Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]- (CAS Number: 661490-54-6), is a derivative of acetic acid that exhibits notable biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C13H16O4C_{13}H_{16}O_{4}. Its structure can be represented as follows:

Acetic acid 1R 1 phenylmethoxy methyl 2 propenyl oxy \text{Acetic acid 1R 1 phenylmethoxy methyl 2 propenyl oxy }

Synthesis

The synthesis of this acetic acid derivative involves the reaction of acetic acid with specific phenylmethoxy groups under controlled conditions. The detailed synthetic pathway is crucial for understanding its biological activity.

Research indicates that compounds similar to this acetic acid derivative may interact with various cellular pathways:

  • Immunomodulatory Effects : Compounds like flavone acetic acid have shown immunomodulatory properties, which could suggest similar effects for this derivative. They can induce cytokine and chemokine expression in immune cells .
  • Antioxidant Properties : Some studies suggest that derivatives of acetic acid may exhibit antioxidant activities, which help in reducing oxidative stress in cells.

Case Studies and Research Findings

  • Ames Test Results : In a Phase III trial assessing various chemicals, this compound was classified as a strong positive in the Ames test, indicating potential mutagenic properties .
  • Cellular Studies : In vitro studies have demonstrated that derivatives of acetic acid can influence cell proliferation and apoptosis. For instance, compounds with similar structures have been shown to modulate cell signaling pathways involved in cancer progression .
  • Comparative Analysis : A comparative analysis of various acetic acid derivatives indicated that those with phenylmethoxy groups often displayed enhanced biological activity compared to simpler derivatives. This suggests that the presence of such functional groups may be critical for their efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityMechanism of Action
Acetic Acid64-19-7AntimicrobialDisruption of cell membrane integrity
Flavone Acetic Acid15781383ImmunomodulatoryInduction of cytokine expression
Acetic Acid Derivative661490-54-6Mutagenic potentialInteraction with DNA

Comparison with Similar Compounds

Structural Analogs

a) 2-Methoxy-2-phenylacetic acid ()
  • Structure : Simpler analog with a methoxy and phenyl group directly attached to the acetic acid backbone.
  • Key Difference : Lacks the propenyl ether and chiral center present in the target compound.
  • Applications : Used in organic synthesis and as a precursor for bioactive molecules .
b) Acetic acid, 2-methoxy-,(1R,2R,3R,4E)-3-methyl-2-(phenylmethoxy)-1-(1E)-1-propen-1-yl-4-undecen-1-ylester ()
  • Structure : Shares the phenylmethoxy and propenyl groups but includes a long alkenyl chain.
  • Key Similarity : Both compounds feature chiral centers and benzyloxy-propenyl motifs.
  • Predicted Properties : Higher molecular weight (vs. simpler esters) likely reduces volatility and enhances lipid solubility .
c) 1-Methoxy-2-Propanol Acetate ()
  • Structure : A simple ester with methoxy and propyl groups.
  • Key Difference : Lacks aromaticity and stereochemical complexity.
  • Applications : Industrial solvent due to low toxicity and high stability .

Physical and Chemical Properties

Property Target Compound (Inferred) 2-Methoxy-2-phenylacetic acid 1-Methoxy-2-Propanol Acetate
Molecular Weight ~250–300 g/mol (estimated) 166.18 g/mol 132.16 g/mol
Boiling Point ~250–300°C (predicted) Not reported 145–150°C
Density ~1.2–1.3 g/cm³ (predicted) Not reported 1.006 g/cm³
Solubility Likely low in water, high in organics Moderate in polar solvents Miscible with organic solvents
pKa ~3.0–4.0 (similar to acetic acid) ~2.5–3.5 ~4.5–5.0

Notes:

  • The target compound’s chiral center and bulky substituents may reduce crystallization tendencies compared to simpler analogs.
  • Predicted acidity (pKa ~3.05) aligns with other acetic acid derivatives (e.g., ) .

Reactivity and Stability

  • Ester Hydrolysis: Expected to hydrolyze under acidic/basic conditions, similar to 1-Methoxy-2-Propanol Acetate. The benzyloxy group may slow hydrolysis due to steric hindrance.
  • Thermal Stability : Likely stable up to 200°C, comparable to aromatic esters (e.g., ) .

Q & A

Q. What are the common synthetic routes for preparing Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including esterification and etherification. For example, intermediate allyl ethers can be prepared via nucleophilic substitution between a propargyl bromide derivative and a sodium phenoxyacetate precursor under controlled heating (70–80°C). Subsequent Mannich reactions or acetylation steps may introduce stereochemical complexity . Key steps include:
  • Esterification : Reacting sodium 2-(4-formylphenoxy)acetate with propargyl bromide to form propargyl esters .
  • Ether Formation : Coupling (1R)-configured intermediates with phenylmethoxy groups using catalysts like acidic resins or phase-transfer agents .
    Table 1 : Example Reaction Conditions for Esterification
ReactantCatalystTemperature (°C)Yield (%)
Sodium phenoxyacetatePropargyl bromide70–8066

Q. How can the stereochemical configuration of the (1R)-center be confirmed?

  • Methodological Answer : Chiral HPLC with a cellulose-based column or polarimetric analysis is recommended for enantiomeric resolution. Comparative NMR studies using chiral shift reagents (e.g., Eu(hfc)₃) can differentiate diastereomers. For example, (R)-(−)-α-methoxyphenylacetic acid derivatives show distinct splitting patterns in 1^1H-NMR due to stereochemical interactions .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies ester (C=O ~1720–1760 cm⁻¹) and ether (C-O-C ~1230 cm⁻¹) functional groups .
  • NMR : 1^1H-NMR reveals allyl proton splitting (δ 4.5–5.5 ppm) and phenylmethoxy methyl signals (δ 3.3–3.7 ppm). 13^{13}C-NMR confirms ester carbonyls (δ 170–175 ppm) .
  • UV-Vis : Conjugation from the allyl and phenyl groups may show λmax near 256 nm .

Advanced Research Questions

Q. How does the phenylmethoxy group influence the compound’s reactivity in catalytic reactions?

  • Methodological Answer : The phenylmethoxy group acts as an electron-donating substituent, enhancing nucleophilicity at the allyl ether oxygen. However, steric hindrance from the benzyl moiety can reduce reaction rates in bulky environments. For example, in ester hydrolysis, the group slows nucleophilic attack but stabilizes transition states via resonance .

Q. How can response surface methodology (RSM) optimize synthesis conditions for this compound?

  • Methodological Answer : RSM with a Box-Behnken or central composite design can model variables like temperature, catalyst loading, and reactant ratios. For instance, in acetic acid esterification, optimal conditions (e.g., 1:3.5 molar ratio, 343 K, 4% catalyst) maximize yield while minimizing side reactions . Table 2 : Key Variables for RSM Optimization
VariableRangeImpact on Yield
Temperature323–353 KPositive
Catalyst loading1–5 wt%Non-linear
Reaction time2–6 hoursPlateau effect

Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

  • Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, solvent polarity). Systematic screening via factorial design isolates critical factors. For example, in Fenton oxidation studies, pH and Fe²⁺ concentration were identified as dominant variables affecting acetic acid degradation . Replicating experiments under inert atmospheres or with purified solvents can reduce variability .

Q. How does the compound’s stereochemistry affect its interaction with biological targets?

  • Methodological Answer : The (1R)-configuration may influence binding affinity to enzymes or receptors. Molecular docking studies (e.g., AutoDock Vina) paired with enantioselective assays (e.g., chiral HPLC-purified samples) can validate stereospecific interactions. For example, (R)-enantiomers of methoxyphenylacetic acid derivatives show higher inhibitory activity against specific oxidases .

Data Contradiction Analysis

  • Example : Conflicting reports on lipid modulation of acetic acid production in yeast hybrids ( vs. general fermentation studies).
    • Resolution : Lipid effects are strain-dependent. Hybrid strains (e.g., S. cerevisiae×S. kudriavzevii) may prioritize thiol synthesis over acetic acid due to metabolic pathway competition. Controlled experiments with isotopic tracing (e.g., 13^{13}C-glucose) clarify carbon flux .

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